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Compound of Interest

Compound Name: (2-Cyclopropylphenyl)methanol

Cat. No.: B151128 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
(2-Cyclopropylphenyl)methanol, with the CAS number 118184-68-2, is a benzyl alcohol

derivative characterized by a cyclopropyl substituent at the ortho position of the phenyl ring.

This structural motif is of significant interest in medicinal chemistry and drug discovery, as the

incorporation of a cyclopropyl group can influence a molecule's metabolic stability, lipophilicity,

and binding affinity to biological targets. This technical guide provides a comprehensive

overview of the chemical and physical properties, synthesis, spectroscopic data, and safety

information for (2-Cyclopropylphenyl)methanol.

Chemical and Physical Properties
The fundamental properties of (2-Cyclopropylphenyl)methanol are summarized in the table

below, providing a concise reference for laboratory use.
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Property Value

CAS Number 118184-68-2

Molecular Formula C₁₀H₁₂O

Molecular Weight 148.20 g/mol

IUPAC Name (2-cyclopropylphenyl)methanol

SMILES OCc1c(cccc1)C1CC1

InChI Key CWSNJUBFYCZZRO-UHFFFAOYSA-N

Storage Sealed in dry, room temperature

Synthesis
A common and effective method for the synthesis of (2-Cyclopropylphenyl)methanol is the

reduction of its corresponding aldehyde, 2-cyclopropylbenzaldehyde. This transformation can

be readily achieved using standard reducing agents such as sodium borohydride.

Experimental Protocol: Reduction of 2-
Cyclopropylbenzaldehyde with Sodium Borohydride
This protocol outlines a general procedure for the reduction of an aldehyde to a primary alcohol

using sodium borohydride.

Materials:

2-Cyclopropylbenzaldehyde

Sodium borohydride (NaBH₄)

Methanol (or Ethanol)

Deionized water

Dichloromethane (or other suitable organic solvent for extraction)
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Anhydrous magnesium sulfate (or sodium sulfate)

Round-bottom flask

Magnetic stirrer and stir bar

Separatory funnel

Rotary evaporator

Procedure:

Dissolution: In a round-bottom flask, dissolve 2-cyclopropylbenzaldehyde in methanol. The

amount of solvent should be sufficient to fully dissolve the aldehyde.

Cooling: Cool the solution in an ice bath to 0-5 °C with continuous stirring.

Addition of Reducing Agent: Slowly add sodium borohydride to the cooled solution in small

portions. The molar ratio of NaBH₄ to the aldehyde is typically 1:1 to 1.5:1. The addition

should be controlled to manage the exothermic reaction and any gas evolution.

Reaction: After the addition is complete, allow the reaction mixture to stir at room

temperature for a specified time (e.g., 1-3 hours), monitoring the reaction progress by thin-

layer chromatography (TLC).

Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition

of deionized water to decompose any excess sodium borohydride.

Extraction: Transfer the mixture to a separatory funnel and extract the product with

dichloromethane (or another suitable organic solvent). Perform the extraction multiple times

(e.g., 3 times) to ensure complete recovery of the product.

Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl

solution). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a

rotary evaporator to yield the crude (2-Cyclopropylphenyl)methanol.
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Purification: If necessary, the crude product can be further purified by column

chromatography on silica gel.

Diagram of the Synthetic Workflow:
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Caption: Synthetic workflow for the reduction of 2-cyclopropylbenzaldehyde.

Spectroscopic Data
While specific spectra for (2-Cyclopropylphenyl)methanol are not widely published in publicly

accessible databases, the expected spectral characteristics can be inferred from its structure

and comparison with similar compounds. Commercial suppliers may provide compound-

specific data upon request.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the

aromatic protons, the methylene protons of the methanol group, and the protons of the

cyclopropyl ring. The aromatic protons will appear in the downfield region (typically δ 7.0-7.5

ppm). The benzylic methylene protons (-CH₂OH) would likely appear as a singlet or a

doublet (if coupled to the hydroxyl proton) around δ 4.5-5.0 ppm. The protons of the

cyclopropyl group will be in the upfield region (typically δ 0.5-2.0 ppm), exhibiting complex

splitting patterns due to geminal and vicinal coupling.[2]
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¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the

benzylic carbon, and the carbons of the cyclopropyl ring. The aromatic carbons will resonate

in the δ 120-140 ppm range. The benzylic carbon (-CH₂OH) is expected around δ 60-65

ppm. The carbons of the cyclopropyl ring will appear in the upfield region, typically below δ

20 ppm.[2]

Infrared (IR) Spectroscopy
The IR spectrum of (2-Cyclopropylphenyl)methanol is expected to exhibit the following

characteristic absorption bands:

O-H Stretch: A broad and strong absorption in the region of 3200-3600 cm⁻¹ due to the

hydroxyl group.

C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹.

C-H Stretch (Aliphatic): Absorptions below 3000 cm⁻¹ for the cyclopropyl and methylene

groups.

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

C-O Stretch: A strong band in the 1000-1200 cm⁻¹ region.

Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, (2-Cyclopropylphenyl)methanol (MW: 148.20)

would be expected to show a molecular ion peak (M⁺) at m/z 148. Common fragmentation

patterns for benzyl alcohols include the loss of a hydrogen atom (M-1), a hydroxyl radical (M-

17), or water (M-18). A significant peak would also be expected from the stable benzylic cation

or related tropylium ion. The presence of the cyclopropyl group may lead to additional

characteristic fragmentation pathways.[3][4]

Safety and Handling
(2-Cyclopropylphenyl)methanol is classified as a hazardous substance. The following GHS

hazard information has been reported:[5]
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Hazard Statement Description

H315 Causes skin irritation

H319 Causes serious eye irritation

H335 May cause respiratory irritation

Precautionary Statements:

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing.

Handling Recommendations:

Work in a well-ventilated area, preferably in a chemical fume hood.

Wear appropriate personal protective equipment (PPE), including safety glasses or goggles,

chemical-resistant gloves, and a lab coat.

Avoid contact with skin, eyes, and clothing.

Keep away from heat, sparks, and open flames.

Store in a tightly sealed container in a dry and cool place.

Applications in Research and Drug Development
While specific, widespread applications of (2-Cyclopropylphenyl)methanol are not

extensively documented in publicly available literature, its structural features make it a valuable

building block in medicinal chemistry. The cyclopropyl group is often incorporated into drug

candidates to:

Enhance Metabolic Stability: The strained ring can block sites of metabolism, increasing the

half-life of a drug.
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Modulate Lipophilicity: The cyclopropyl group can fine-tune the lipophilicity of a molecule,

affecting its absorption, distribution, metabolism, and excretion (ADME) properties.

Improve Binding Affinity: The rigid nature of the cyclopropyl ring can lock a molecule into a

specific conformation that is favorable for binding to a biological target.

(2-Cyclopropylphenyl)methanol serves as a precursor for the synthesis of more complex

molecules where the 2-cyclopropylbenzyl moiety is desired. Its utility lies in its potential for

derivatization at the hydroxyl group to introduce various functional groups and build more

elaborate structures for screening in drug discovery programs.[6][7]

Conclusion
(2-Cyclopropylphenyl)methanol is a chemical compound with properties that make it an

interesting building block for organic synthesis, particularly in the field of medicinal chemistry.

This guide has provided a summary of its key characteristics, a plausible synthetic route with a

detailed experimental outline, expected spectroscopic features, and essential safety

information. As with any chemical, researchers should consult the most up-to-date safety data

sheets and relevant literature before use.

Diagram of Logical Relationships for Compound Analysis:
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Caption: Logical workflow for the synthesis and analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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